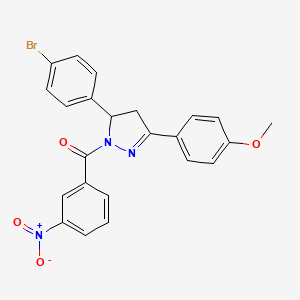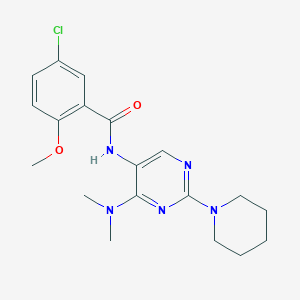
3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine” is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers . It’s important to note that the provider does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds, which includes “this compound”, has attracted much attention due to their broad biological activities . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years . Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The ChemSpider ID for this compound is 204630 .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For instance, the tbta ligand, which includes a 1,2,4-triazole ring, binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .科学的研究の応用
Vibrational Spectra and Molecular Structure
The study of vibrational spectra and molecular structure is essential for understanding the physical and chemical properties of compounds. A research conducted by Taşal et al. (2009) investigated the vibrational frequencies, infrared intensities, and molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one using density functional theory (DFT) and Hartree–Fock calculations. This research provides insights into the theoretical and experimental data on geometries and vibrational data, highlighting the utility of such compounds in theoretical chemistry and materials science (Taşal et al., 2009).
Antimicrobial Activity
Compounds related to 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine have been evaluated for their antimicrobial properties. A study by Suresh et al. (2016) synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and evaluated their antibacterial and antifungal activities. The results revealed significant biological activity against tested microorganisms, demonstrating the potential of these compounds in developing new antimicrobial agents (Suresh et al., 2016).
Muscarinic Activity
Research into the muscarinic activity of chemical compounds provides valuable information for the development of drugs affecting the nervous system. A study by Moltzen et al. (1994) synthesized and evaluated a series of arecoline bioisosteres, including 3-piperidyl-substituted derivatives of tetrazoles and 1,2,3-triazoles. These compounds were tested in vitro for affinity and efficacy at muscarinic receptors, showing varying degrees of agonist activity, which is crucial for understanding their potential therapeutic applications (Moltzen et al., 1994).
Synthesis and Biological Evaluation
The synthesis and evaluation of novel compounds are fundamental aspects of pharmaceutical research. A study by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. This research highlights the ongoing efforts to discover new compounds with potential therapeutic benefits, contributing to the broader field of drug discovery (Bektaş et al., 2007).
Environmental Chemistry
Research on the environmental applications of piperidine derivatives, such as their role in corrosion inhibition, is crucial for industrial chemistry. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. This study contributes to our understanding of how such compounds can be used to protect metals from corrosion, with implications for materials science and engineering (Kaya et al., 2016).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors .
Mode of Action
The mode of action of 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine and 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine It is known that these compounds can interact with their targets, leading to changes in cellular processes .
特性
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRBMNJCBSBPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile](/img/structure/B2693210.png)

![5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2693213.png)



![(E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2693222.png)

![6-(4-fluorophenyl)-3-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2693225.png)
![(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2693227.png)
![2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile](/img/structure/B2693228.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2693230.png)

